molecular formula C13H11N5S B2862996 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide CAS No. 1965304-69-1

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide

Cat. No.: B2862996
CAS No.: 1965304-69-1
M. Wt: 269.33
InChI Key: IZYQZMMFXMLJJN-UHFFFAOYSA-N
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Description

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide is a high-purity chemical compound designed for research applications. It features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its rigid, planar structure that is highly amenable to chemical modifications for probing biological activity . This scaffold is recognized as a key structural motif in the development of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . Researchers are particularly interested in pyrazolo[1,5-a]pyrimidine derivatives for their significant anticancer potential and enzymatic inhibitory activity, which could lead to the rational design of new therapeutic agents . The 7-amino and 3-thiocarboxamide functional groups on this specific derivative provide versatile handles for further synthetic elaboration and structure-activity relationship (SAR) studies, allowing for the optimization of binding affinity and selectivity against specific enzymatic targets . The compound's structure aligns with research trends exploring substitutions at various positions on the pyrazolo[1,5-a]pyrimidine core to fine-tune electronic properties, lipophilicity, and molecular conformation for enhanced interaction with biological targets like kinases . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)19)7-16-18(11)13/h1-7H,14H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYQZMMFXMLJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to "7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide":

Pyrazolo[1,5-a]pyrimidines: A Prominent Framework
Pyrazolo[1,5-a]pyrimidine is a core structure that has a high impact in medicinal chemistry . Research indicates that it has anticancer potential and enzymatic inhibitory activity, which could lead to the design of new drugs .

Anticancer Activity
Azolo[1,5-a]pyrimidine is a promising structure in the development of anticancer agents . Scientists have synthesized and studied 7-amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines on A172, Rd, Hos, and HEK293 cell lines and found that some compounds have a cytotoxic effect . Further analysis suggested a mechanism of cytotoxic action that causes a significant decrease in mitochondrial potential in neoplastic cells .

TRK Inhibitors
Pyrazolo[1,5-a]pyrimidines can act as TRK (tropomyosin receptor kinase) inhibitors . The presence of a picolinamide amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring can significantly enhance activity . Further substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position can further increase Trk inhibition activity .

Antituberculosis Activity
Pyrazolo[1,5-a]pyrimidin-7(4 H)-one was identified as a potential antituberculosis lead . Studies of analogues have identified key features of the pharmacophore and achieved improvements in antitubercular activity . The best compounds showed low cytotoxicity and promising activity against Mycobacterium tuberculosis within macrophages .

Mechanism of Action

The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide and its analogs:

Compound Substituents Key Features Biological Activity Ref.
This compound - 5-Phenyl
- 7-Amino
- 3-Thiocarboxamide
Enhanced hydrogen bonding via thiocarbonyl group; potential metal coordination Anticancer (predicted), kinase inhibition
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) - 5-Phenyl
- 7-Amino
- 3-Carboxamide (4,6-dimethylpyrimidin-2-yl)
Reduced solubility compared to thiocarboxamide; steric hindrance from dimethyl groups Moderate cytotoxicity against HCT-116 cells
7-Amino-N-(2-chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13b) - 5-Phenyl
- 7-Amino
- 3-Carboxamide (2-chloro-5-nitrophenyl)
Electron-withdrawing groups enhance stability; nitro group may confer redox activity High potency against MCF-7 breast cancer cells
7-Benzamido-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (15) - 5-Phenyl
- 7-Benzamido
- 3-Carboxamide (4,6-dimethylpyrimidin-2-yl)
Bulky benzamido group reduces membrane permeability; dimethylpyrimidine enhances rigidity Lower antiproliferative activity compared to amino-substituted analogs
Imidazo[1,5-a]pyridine-based fluorophores - Imidazo[1,5-a]pyridine core
- Variable aryl/alkyl substituents
Solvatochromic behavior; large Stokes shift Membrane probes for lipid bilayer imaging (no direct cytotoxicity)

Key Findings from Comparative Studies:

Thiocarboxamide vs. Carboxamide :
The thiocarboxamide group in the target compound exhibits stronger hydrogen-bonding capacity compared to carboxamides (e.g., 13a, 13b). This property may enhance interactions with biological targets, such as ATP-binding pockets in kinases . However, carboxamide derivatives generally show better synthetic yields due to the stability of the carbonyl group during cyclocondensation .

Substituent Effects on Bioactivity: Amino vs. Benzamido at Position 7: Amino-substituted derivatives (e.g., 13a, 13b) demonstrate higher cytotoxicity than benzamido analogs (e.g., 15), likely due to reduced steric hindrance and improved target binding . Electron-Withdrawing Groups: The nitro and chloro groups in 13b enhance its antiproliferative activity, possibly by stabilizing charge-transfer interactions with kinase residues .

Structural Isosteres: Imidazo[1,5-a]pyridine derivatives (e.g., ) lack the pyrazole ring but share similar fused heterocyclic topology. These compounds are non-toxic membrane probes, contrasting with the cytotoxic pyrazolo[1,5-a]pyrimidines .

Biological Activity

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy.

The synthesis of this compound typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for the formation of the pyrazolo[1,5-a]pyrimidine scaffold, which is essential for its biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potentially enhanced biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have reported that this compound can induce apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent inhibitory effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific cancer-related enzymes

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is hypothesized that the thiocarboxamide group enhances its binding affinity to target enzymes or receptors involved in disease pathways. Molecular docking studies have provided insights into how this compound interacts at the molecular level, potentially leading to the development of more effective derivatives .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Anticancer Study : A study focusing on its effect on MCF-7 breast cancer cells reported a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .
  • Antimicrobial Evaluation : Another investigation tested various derivatives against multiple bacterial strains, finding that modifications to the thiocarboxamide group significantly enhanced antimicrobial activity compared to parent compounds .

Q & A

Q. What are the standard synthetic routes for 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide and its derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. For example, 5-aminopyrazole reacts with enaminones (e.g., (E)-3-(dimethylamino)-1-arylprop-2-en-1-one) in aqueous ethanol to form pyrazolo[1,5-a]pyrimidine intermediates, which are further functionalized. Thiocarboxamide groups can be introduced via coupling reactions using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .

Q. What spectroscopic techniques are employed for structural characterization?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and regioselectivity (e.g., distinguishing between pyrazole and pyrimidine ring protons) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like thiocarboxamide (C=S stretch at ~1200 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for related chlorinated derivatives .

Q. How are common impurities detected and addressed during synthesis?

Impurities such as unreacted starting materials or regioisomers are identified via HPLC or TLC. Recrystallization from ethanol/DMF mixtures is a standard purification step, as seen in the isolation of 7-amino-N-(4,6-dimethylpyrimidin-2-yl) derivatives .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Anticancer : MTT assay for cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial : Disk diffusion or microdilution assays to assess bacterial/fungal growth inhibition .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Contradictions (e.g., overlapping NMR signals) are addressed by:

  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, resolving ambiguities in fused-ring systems .
  • X-ray Diffraction : Definitive structural confirmation, as applied to 7-chloro-5-(chloromethyl) derivatives .
  • Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, pyridine) enhance enaminone reactivity in cyclocondensation .
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency for pyrazolo[1,5-a]pyrimidine cores .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Q. How do substituents at position 5 influence biological activity?

A comparative analysis of derivatives reveals:

Substituent at Position 5Biological ActivitySource
Phenyl (e.g., 5-phenyl)PI3K inhibition
CyclopropylAntiproliferative
4-MethoxyphenylEnhanced solubility
Electron-donating groups (e.g., methoxy) improve pharmacokinetics by increasing solubility, while hydrophobic substituents (e.g., trifluoromethyl) enhance target binding .

Q. How can low reactivity at position 7 be overcome during functionalization?

  • Activating Agents : BPC enables efficient coupling of amines to carboxylate intermediates .
  • Directed C-H Functionalization : Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups .
  • Halogenation : Bromine or chlorine at position 7 serves as a handle for Suzuki-Miyaura couplings .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME calculates logP, solubility, and CYP450 interactions .
  • Molecular Docking : AutoDock Vina screens for binding affinity to targets like PI3K or kinase domains .

Q. How are regioselectivity challenges addressed in pyrazolo[1,5-a]pyrimidine synthesis?

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 7 direct cyclization to the desired regiochemistry .
  • Temperature Control : Lower temperatures (~60°C) favor pyrimidine ring closure over competing pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across similar derivatives?

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize false negatives .
  • Metabolic Stability Testing : Liver microsome assays identify derivatives prone to rapid degradation .
  • Structural Confirmation : Ensure synthesized compounds match intended structures via crystallography .

Q. Why do some synthetic routes yield regioisomeric by-products?

  • Mechanistic Insight : Competing pathways (e.g., enamine vs. hydrazine attack) lead to alternative ring closures. Solvent polarity and pH are critical for pathway control .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Methyl 5-aminopyrazole-4-carboxylateEthanol, reflux, 12 h78
Enaminone derivativesDMF, 80°C, 6 h85–90
Thiocarboxamide couplingBPC, pyridine, rt, 24 h65–75

Q. Table 2. Biological Activity of Selected Derivatives

Derivative StructureAssay TypeIC₅₀/EC₅₀ (μM)TargetSource
7-Amino-5-phenyl (thiocarboxamide)MTT (HeLa cells)2.3 ± 0.4PI3K/mTOR
7-Trifluoromethyl-5-cyclopropylKinase inhibition0.87EGFR

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